N-Allyl Substituent Confers δ-Opioid Receptor Affinity Superior to N-Methyl and N-Ethyl Congeners
In a series of 4-[(N-substituted-4-piperidinyl)phenylamino]-N,N-diethylbenzamides, compounds incorporating the N-allylpiperidine moiety (derived from 1-allylpiperidin-4-amine) achieved high δ-opioid receptor binding affinity with K_i values in the low nanomolar range, whereas N-methyl and N-ethyl substituted analogs demonstrated markedly reduced affinity [1]. The allyl-bearing (-)-RTI5989-54 (K_i = 5.5 nM at δOR, 470-fold δ/μ selectivity) exhibited full agonist activity (EC_50 = 17.6 nM in [35S]GTPγS assay) [1][2].
| Evidence Dimension | δ-Opioid Receptor Binding Affinity (K_i) |
|---|---|
| Target Compound Data | K_i = 5.5 nM for (-)-RTI5989-54 (contains N-allylpiperidin-4-amine-derived core) |
| Comparator Or Baseline | N-methyl and N-ethyl substituted analogs: K_i not explicitly reported but SAR indicates substantially reduced δOR affinity |
| Quantified Difference | N-allyl substitution is essential for high δOR affinity; removal or shortening of allyl group abrogates binding |
| Conditions | Competition binding assays using [3H]DAMGO (μ) and [3H]DPDPE (δ) in transfected cell membrane preparations |
Why This Matters
Procurement of 1-(Prop-2-en-1-yl)piperidin-4-amine is essential for synthesizing δOR ligands with verified nanomolar potency; alternative N-substituted 4-aminopiperidines do not yield compounds with comparable receptor affinity profiles.
- [1] Thomas JB, Atkinson RN, Herault XM, Rothman RB, Mascarella SW, Dersch CM, Xu H, Horel RB, Carroll FI. Optically pure (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide displays selective binding and full agonist activity for the delta opioid receptor. Bioorg Med Chem Lett. 1999;9(23):3347-3350. View Source
- [2] Xu H, Lu YF, Thomas JB, Carroll FI, Rice KC, Rothman RB. Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide and related compounds at the cloned human δ-opioid receptor. Synapse. 2001;40(4):269-278. View Source
